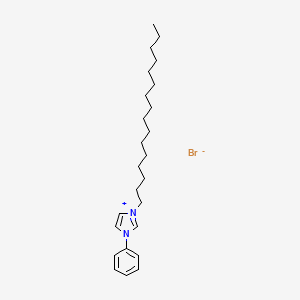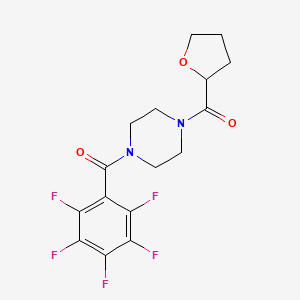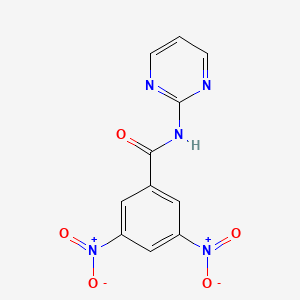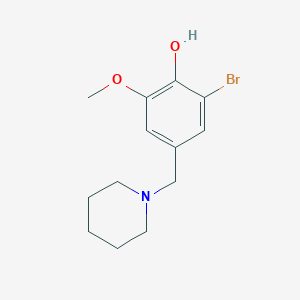
1-hexadecyl-3-phenyl-1H-imidazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecyl-3-phenyl-1H-imidazol-3-ium bromide, also known as PHMB, is a cationic surfactant that has gained significant attention in the scientific community due to its unique properties. PHMB is a quaternary ammonium compound that is commonly used as a disinfectant and preservative in various industries, including healthcare, cosmetics, and food processing. In recent years, PHMB has also emerged as a promising candidate for biomedical applications, including wound healing, drug delivery, and cancer therapy.
Mécanisme D'action
1-hexadecyl-3-phenyl-1H-imidazol-3-ium bromide works by disrupting the cell membrane of microorganisms. This compound is positively charged, which allows it to interact with the negatively charged cell membrane of microorganisms. This interaction leads to the disruption of the cell membrane, which causes leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally well-tolerated. However, high concentrations of this compound can cause irritation and damage to the skin and eyes. In addition, this compound can also cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-hexadecyl-3-phenyl-1H-imidazol-3-ium bromide is its broad-spectrum antimicrobial activity. This compound is effective against a wide range of microorganisms, including antibiotic-resistant strains. In addition, this compound has low toxicity and is generally well-tolerated. However, one of the limitations of this compound is its potential for cytotoxicity at high concentrations. In addition, this compound can also interact with proteins and other biomolecules, which can affect experimental results.
Orientations Futures
There are several future directions for the research and development of 1-hexadecyl-3-phenyl-1H-imidazol-3-ium bromide. One potential application is in the development of new antimicrobial agents. This compound has shown promising results in vitro and in vivo, and further studies are needed to assess its efficacy and safety in humans. In addition, this compound has potential as a wound healing agent and drug delivery system. Further research is needed to optimize the formulation and delivery of this compound for these applications.
Conclusion
In conclusion, this compound is a cationic surfactant that has gained significant attention in the scientific community due to its unique properties. This compound has broad-spectrum antimicrobial activity and has potential applications in wound healing and drug delivery. However, further research is needed to optimize the formulation and delivery of this compound for these applications.
Méthodes De Synthèse
1-hexadecyl-3-phenyl-1H-imidazol-3-ium bromide can be synthesized by the reaction of 1-bromo-hexadecane and benzyl azide in the presence of a copper catalyst. The resulting product is purified by column chromatography to obtain pure this compound. Alternatively, this compound can also be synthesized by the reaction of hexadecylamine and benzaldehyde in the presence of hydrobromic acid and sodium hydroxide.
Applications De Recherche Scientifique
1-hexadecyl-3-phenyl-1H-imidazol-3-ium bromide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains. This compound works by disrupting the cell membrane of microorganisms, leading to cell lysis and death. This mechanism of action makes this compound a promising candidate for the development of new antimicrobial agents.
In addition to its antimicrobial properties, this compound has also been investigated for its potential use in wound healing. This compound has been shown to promote wound closure and reduce inflammation in animal models. It is believed that this compound promotes wound healing by stimulating the migration and proliferation of skin cells.
This compound has also been explored as a drug delivery system. This compound can form stable complexes with drugs, which can be used to target specific cells or tissues. This approach has been used to deliver drugs to cancer cells, resulting in increased drug efficacy and reduced side effects.
Propriétés
IUPAC Name |
1-hexadecyl-3-phenylimidazol-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26-22-23-27(24-26)25-19-16-15-17-20-25;/h15-17,19-20,22-24H,2-14,18,21H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXLGJODXAIELF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CN(C=C1)C2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4994483.png)


![N-(3-methoxypropyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4994510.png)
![(4-{[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-chlorophenoxy)acetic acid](/img/structure/B4994517.png)



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4994551.png)
![3-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4994557.png)
![2-[(2-aminophenyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4994561.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994565.png)
![(4-methoxybenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4994570.png)
